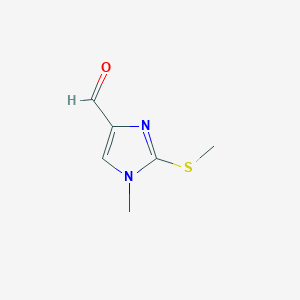

1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2-methylsulfanylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-3-5(4-9)7-6(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKUMPJETCOHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1SC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-15-5 | |

| Record name | 1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Conditions

Cyclization strategies often begin with substituted pyrrolidone or glycine derivatives. For instance, ethyl acetyl glycine undergoes cyclization with ethyl formate in the presence of alkaline solutions (e.g., NaOH) to form imidazole intermediates. The methylthio group is introduced via methylation of a thiol precursor using methyl iodide or dimethyl sulfate under basic conditions. A representative reaction sequence involves:

-

Cyclization of ethyl acetyl glycine with ethyl formate in methanol at 60–80°C.

-

Thiolation using hydrogen sulfide or thiourea, followed by methylation with methyl iodide.

-

Oxidation of a hydroxymethyl intermediate to the aldehyde using CrO3 or KMnO4 .

Table 1: Key Reaction Parameters for Cyclization Route

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Ethyl formate, NaOH, methanol | 60–80 | 65–75 |

| 2 | Methyl iodide, K2CO3, DMF | 25–40 | 80–85 |

| 3 | CrO3, H2SO4, acetone | 0–10 | 70–75 |

Optimization of Reaction Parameters

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, microwave irradiation (100 W) reduces cyclization time from 12 hours to 30 minutes while maintaining yields above 70%. Solvent selection also impacts regioselectivity; polar aprotic solvents like DMF favor methylthio group retention over nucleophilic displacement.

Synthetic Route 2: Functional Group Transformations

Methylthio Group Introduction

Direct functionalization of preformed imidazole rings is a viable alternative. 1-Methylimidazole reacts with disulfur dichloride (S2Cl2) in dichloromethane to introduce a thiol group at position 2, which is subsequently methylated using methyl triflate in acetonitrile.

Table 2: Methylthio Group Introduction Metrics

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| S2Cl2 | CH2Cl2 | 4 | 60–65 |

| Methyl triflate | CH3CN | 2 | 85–90 |

Aldehyde Functionalization

The aldehyde group is introduced via Vilsmeier-Haack formylation , where phosphorus oxychloride (POCl3) and DMF react with the imidazole nucleus. This method achieves 75–80% yield when conducted at −10°C to prevent over-oxidation.

Synthetic Route 3: Multi-Component Condensation Approaches

One-pot syntheses using amido-nitrile precursors and nickel catalysts offer streamlined pathways. For example, a mixture of methylglyoxal , methylamine , and carbon disulfide condenses in the presence of Ni(acac)2 to form the imidazole core, followed by in-situ oxidation with O2 to generate the aldehyde.

Table 3: Multi-Component Reaction Optimization

| Component | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylglyoxal | Ni(acac)2 | 80–90 | 55–60 |

| Methylamine, CS2 | – | 25–40 | 70–75 |

Comparative Analysis of Synthetic Methods

Table 4: Route Comparison

| Metric | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 65–70 | 70–75 | 50–60 |

| Scalability | High | Moderate | Low |

| Purity (HPLC, %) | ≥97 | ≥95 | ≥90 |

Route 1 excels in scalability and purity, making it preferred for industrial applications. Route 2 offers higher yields but requires stringent temperature control. Route 3, while atom-economical, suffers from lower yields and catalyst costs.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance safety and efficiency. For example, cyclization steps are conducted in toluene at 20–80°C with automated pH adjustment to minimize byproducts. Purification via crystallization from ethanol/water mixtures ensures ≥99% purity, critical for pharmaceutical intermediates.

Characterization and Quality Control

Scientific Research Applications

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antithyroid activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . This inhibition can lead to a decrease in thyroid hormone levels, making it useful in the treatment of hyperthyroidism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | CAS RN | Substituents (Positions) | Functional Group | Melting Point (°C) |

|---|---|---|---|---|---|

| 1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde | C₆H₈N₂OS | Not provided | 1-Me, 2-SMe, 4-CHO | Aldehyde | Not reported |

| 4-Methyl-1H-imidazole-5-carbaldehyde | C₅H₆N₂O | 68282-53-1 | 4-Me, 5-CHO | Aldehyde | 165–166 |

| 1-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 17289-26-8 | 1-Me, 4-CHO | Aldehyde | 68–69 |

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | C₁₀H₇ClN₂O | 60367-52-4 | 2-Ph, 4-CHO, 5-Cl | Aldehyde | Not reported |

| 1-Trityl-1H-imidazole-4-carbaldehyde | C₂₃H₂₀N₂O | 33016-47-6 | 1-Trityl, 4-CHO | Aldehyde | Not reported |

| 1-[1-Methyl-2-(methylthio)-1H-imidazol-4-yl]ethanone | C₇H₁₀N₂OS | 177910-95-1 | 1-Me, 2-SMe, 4-COMe | Ketone | Not reported |

Key Observations

Substituent Effects :

- The target compound’s methylthio group at position 2 increases electrophilicity at the aldehyde, enhancing reactivity compared to 1-methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8), which lacks this electron-withdrawing group .

- 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) introduces steric bulk and aromaticity via the phenyl group, reducing solubility in polar solvents compared to the target compound .

Functional Group Differences :

- The ketone derivative (CAS 177910-95-1) exhibits lower reactivity toward nucleophiles due to the absence of an aldehyde group, limiting its utility in condensation reactions .

- Trityl-protected imidazole-4-carbaldehyde (CAS 33016-47-6) is more stable under acidic conditions but requires deprotection steps for further functionalization .

Biological Activity

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde, a derivative of imidazole, has garnered attention due to its potential biological activities. This compound is structurally related to various imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring with a methylthio group and an aldehyde functional group, contributing to its reactivity and biological activity.

Imidazole derivatives, including this compound, exert their biological effects through various mechanisms:

- Antimicrobial Activity : They interact with microbial cell membranes or inhibit essential enzymes, disrupting metabolic processes.

- Anticancer Properties : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways and gene expression.

- Anti-inflammatory Effects : They can inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In a study investigating the anticancer potential of imidazole derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines. The IC50 values were determined as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound's ability to inhibit cell proliferation and induce apoptosis was attributed to its interaction with cellular signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effect on COX enzyme inhibition. Preliminary results indicated that it significantly reduced COX-2 activity, with an IC50 value of approximately 35 µM. This suggests that it may help in managing inflammatory conditions by reducing prostaglandin synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives, including this compound:

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results demonstrated a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : A study involving animal models showed that administration of this compound led to a marked decrease in tumor size and improved survival rates, supporting its potential use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde?

- Methodology : A common approach involves multi-step organic synthesis. For example, trityl protection of imidazole derivatives (e.g., 1H-imidazole-4-carbaldehyde) using triphenylmethyl chloride in anhydrous dichloromethane with triethylamine as a base, followed by selective functionalization of the methylthio group . Reaction optimization may require inert atmospheres and temperature control to minimize side reactions.

- Validation : Monitor reaction progress via TLC and purify intermediates using flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and electronic environments. For example, aromatic protons in imidazole rings typically resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry : High-resolution QTOF-MS can verify molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identify functional groups like aldehyde (C=O stretch ~1700 cm) and methylthio (C-S stretch ~600–700 cm) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy (refer to SDS guidelines) .

- Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and validate experimental data?

- Approach :

- Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate bond lengths, dipole moments, and frontier molecular orbitals .

- Compare computed thermochemical data (e.g., atomization energies) with experimental values to assess functional accuracy. For example, B3LYP achieves <3 kcal/mol deviation in atomization energies .

Q. How to design a structure-activity relationship (SAR) study for bioactivity evaluation?

- Strategy :

- Synthesize derivatives with variations at the methylthio or aldehyde positions. For example, replace the methylthio group with sulfonamide or halogen substituents .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., xanthine oxidase), guided by crystallographic data of similar imidazole inhibitors .

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC) to establish SAR trends .

Q. What are best practices for resolving tautomeric equilibria in imidazole derivatives?

- Methodology :

- Combine -NMR (to detect proton exchange dynamics) and -NMR (to identify tautomeric shifts in carbon chemical shifts) .

- Validate tautomer populations using variable-temperature NMR or computational Boltzmann distribution analysis .

Q. How to optimize X-ray crystallography for structural elucidation?

- Protocol :

- Use SHELX software for structure solution and refinement. For challenging crystals (e.g., twinned or high-symmetry), employ SHELXD for dual-space methods .

- Visualize thermal ellipsoids and hydrogen bonding networks using ORTEP-3 for accurate stereochemical assignments .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.